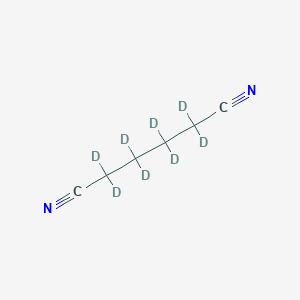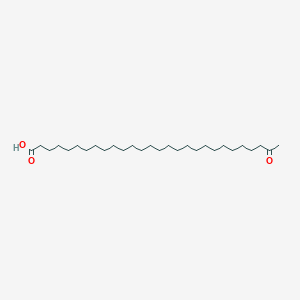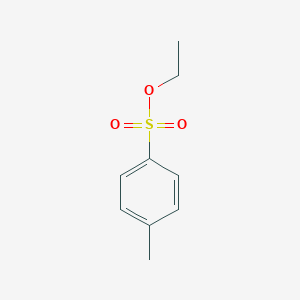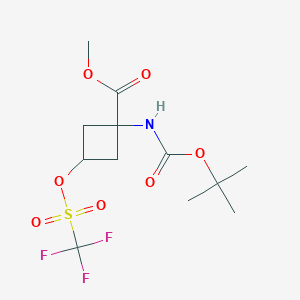
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester, also known as Boc-TCB-Me, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a cyclobutane derivative that has been widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester is not well understood. However, it is believed that the compound interacts with the target molecule through covalent bonding, leading to the formation of stable complexes. This interaction can result in a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been shown to have a wide range of biochemical and physiological effects. It has been used to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to modulate the activity of ion channels and transporters. In addition, 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been used to study protein-protein interactions and protein folding.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester is its versatility in chemical synthesis. It can be easily incorporated into various molecules, allowing for the creation of complex structures. However, its use is limited by its high cost and low availability. In addition, its mechanism of action is not well understood, making it difficult to predict its effects on a target molecule.
Orientations Futures
There are several future directions for the use of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester in scientific research. One potential application is in the development of new drugs. Its ability to inhibit enzyme activity makes it a promising candidate for the treatment of various diseases. In addition, its use in the study of protein-protein interactions and protein folding could lead to a better understanding of disease mechanisms and the development of new therapies. Furthermore, the synthesis of new derivatives of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester could lead to the discovery of compounds with even greater potential for scientific research.
Méthodes De Synthèse
The synthesis of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester involves a multistep process that includes the protection of the amine group with the Boc (tert-butyloxycarbonyl) group, the introduction of the trifluoromethanesulfonyloxy group, and the cyclization of the resulting intermediate. The final product is obtained by the methylation of the carboxylic acid group.
Applications De Recherche Scientifique
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been utilized in the development of new drugs, as well as in the study of enzyme mechanisms and protein-protein interactions. Its unique properties make it an ideal candidate for the synthesis of complex molecules.
Propriétés
Numéro CAS |
222727-37-9 |
|---|---|
Nom du produit |
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester |
Formule moléculaire |
C12H18F3NO7S |
Poids moléculaire |
377.34 g/mol |
Nom IUPAC |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfonyloxy)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO7S/c1-10(2,3)22-9(18)16-11(8(17)21-4)5-7(6-11)23-24(19,20)12(13,14)15/h7H,5-6H2,1-4H3,(H,16,18) |
Clé InChI |
BXNRCFVXPOKXQF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Synonymes |
cis-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutanecarboxylic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



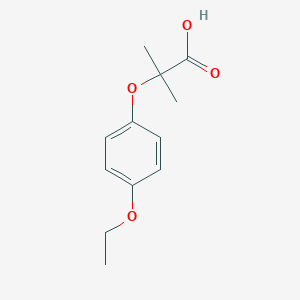
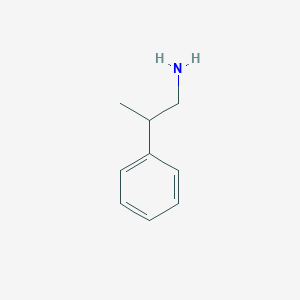
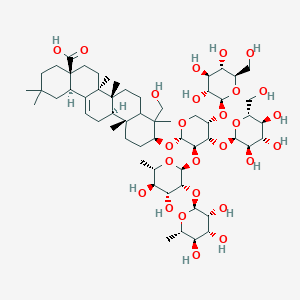
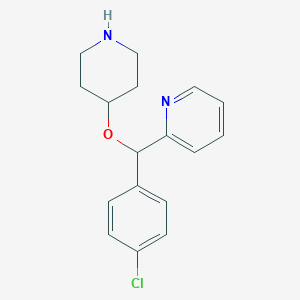
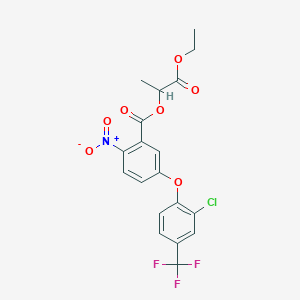
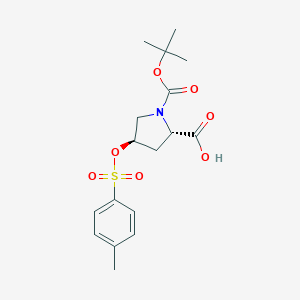
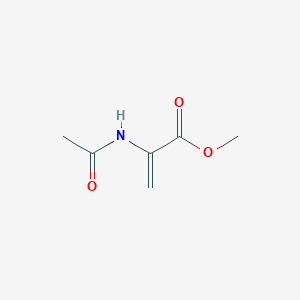
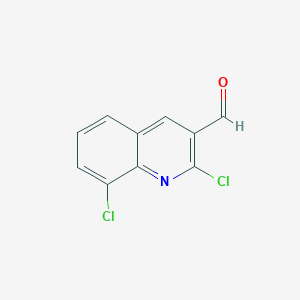
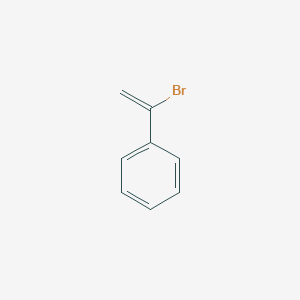

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
